molecular formula C7H11N3S2 B2884797 5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol CAS No. 66180-52-7

5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol

Cat. No.: B2884797
CAS No.: 66180-52-7
M. Wt: 201.31
InChI Key: NXYCCXNQSGLOHM-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol (CAS 66180-52-7) is a sulfur-containing heterocyclic compound with the molecular formula C 7 H 11 N 3 S 2 and a molecular weight of 201.31 g/mol . This compound is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The 1,3,4-thiadiazole scaffold serves as a versatile pharmacophore, primarily due to its role as a bioisostere of pyrimidine, which is a core structure of nucleic acids . This key structural feature endows derivatives with the potential to interfere with DNA replication processes in cancer cells . Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring enhances the capacity of these compounds to cross cellular membranes and interact with biological targets, contributing to promising oral absorption and bioavailability . The presence of low-lying C-S σ* orbitals creates regions of low electron density that can facilitate easier interactions with target proteins . Recent scientific developments underscore the value of 1,3,4-thiadiazole derivatives as promising anticancer agents. Research indicates that such compounds demonstrate potent activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV-3) cancers . The mechanism of action for these derivatives often involves inducing cell cycle arrest and promoting apoptosis (programmed cell death) in cancer cells . Some analogs have also shown potential to inhibit cancer cell migration and invasion, key steps in the metastatic process . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-piperidin-1-yl-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S2/c11-7-9-8-6(12-7)10-4-2-1-3-5-10/h1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYCCXNQSGLOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66180-52-7
Record name 5-(piperidin-1-yl)-1,3,4-thiadiazole-2-thiol
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Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Yield (%) Purity (%)
Nucleophilic Substitution 5-Chloro-1,3,4-thiadiazole-2-thiol Piperidine, K₂CO₃, DMF, reflux 65–75 95–98
Thiocarbazide Cyclization Piperidine-1-carbothioic acid hydrazide Formic acid, reflux 50–60 85–90
Alkylation-Hydrolysis 5-Mercapto-1,3,4-thiadiazol-2-amine 1-(Bromomethyl)piperidine, Et₃N 60–70 90–93
Mitsunobu Coupling 5-Hydroxy-1,3,4-thiadiazole-2-thiol DEAD, PPh₃, THF 70–80 97–99
Solid-Phase Synthesis Wang resin-bound nitro derivative Piperidine, SnCl₂, TFA 85–90 98–99

Spectroscopic Characterization and Validation

All routes necessitate rigorous validation via:

  • ¹H NMR : A singlet at δ 3.2–3.5 ppm confirms the piperidine’s N–CH₂ protons, while the thiol proton appears as a broad peak at δ 1.2–1.5 ppm.
  • IR Spectroscopy : Stretching vibrations at 2550–2600 cm⁻¹ (S–H) and 1600–1650 cm⁻¹ (C=N) authenticate the thiadiazole core.
  • Mass Spectrometry : Molecular ion peaks at m/z 215 ([M+H]⁺) align with the compound’s molecular formula (C₇H₁₀N₃S₂).

Challenges and Mitigation Strategies

  • Thiol Oxidation : Air exposure during synthesis promotes disulfide formation. Adding reducing agents (e.g., dithiothreitol) or conducting reactions under inert atmosphere mitigates this.
  • Byproduct Formation : Alkylation at position 2 competes with substitution at position 5. Employing bulky bases (e.g., DBU) enhances regioselectivity.
  • Low Solubility : The compound’s limited solubility in polar solvents complicates purification. Recrystallization from toluene/ethanol (1:3) improves crystal quality.

Industrial and Research Applications

The compound serves as a precursor for Alzheimer’s inhibitors (via acetylcholinesterase binding) and antibacterial agents (through thiol-mediated membrane disruption). Recent patents highlight its utility in radiopharmaceuticals, where the thiol group chelates technetium-99m for imaging.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., piperidinyl, cyclohexylamino) enhance corrosion inhibition by improving adsorption on metal surfaces .
  • Aromatic substituents (e.g., nitrophenyl, pyridinyl) are critical for antimicrobial and anti-inflammatory activities but may increase cytotoxicity .
  • The thiol (-SH) group enables covalent bonding to metal surfaces or biomolecular targets, making it indispensable across applications .

Yield Comparison :

  • 5-(2-Nitrophenyl) lincomycin hybrids: 11–44% yields .
  • Cyclohexylamino derivatives: ~25–71% yields .

Physicochemical Properties

  • Solubility: Piperidinyl and amino derivatives show higher solubility in polar solvents than aromatic analogs.
  • Stability : Aromatic nitro groups (e.g., 2-nitrophenyl) may reduce thermal stability compared to aliphatic substituents.

Biological Activity

5-(Piperidin-1-yl)-1,3,4-thiadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound is represented by the molecular formula C7H11N3S2C_7H_{11}N_3S_2. Its structure includes a thiadiazole ring substituted with a piperidine group and a thiol functional group, which contribute to its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.125
Escherichia coli0.25
Bacillus subtilis0.0625
Pseudomonas aeruginosa0.5

The compound demonstrated a strong inhibitory effect against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound were assessed in vitro using various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines are presented in Table 2.

Cell Line IC50 (µM)
HepG-215.5
MCF-720.3
PC-3 (prostate)18.0
HCT-116 (colon)22.5

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. A study evaluated its effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

A case study involving the synthesis and biological evaluation of derivatives of thiadiazoles highlighted the importance of structural modifications on biological activity. It was found that the presence of electron-withdrawing groups on the thiadiazole ring enhanced antibacterial activity while retaining low toxicity levels .

Another case study focused on the therapeutic potential of thiadiazole derivatives in treating leishmaniasis, where compounds similar to this compound exhibited significant activity against Leishmania major promastigotes .

Q & A

Q. What innovations in analytical methods apply to this compound?

  • Methodological Answer : High-performance thin-layer chromatography (HPTLC) monitors reaction progress efficiently , while differential scanning calorimetry (DSC) assesses thermal stability . Advanced NMR techniques (e.g., 2D-COSY) resolve complex proton environments .

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